molecular formula C20H19N5OS B2426418 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-82-7

7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2426418
CAS No.: 863500-82-7
M. Wt: 377.47
InChI Key: DCHCWJSKGNGPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Molecular Structure and Crystal Environments

The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was analyzed in different crystal environments. This study provides insights into the possible biological activity of coordination compounds of triazolopyrimidine molecules (Canfora et al., 2010).

Alkyl Rearrangement in Azaindolizine Compounds

Research on azaindolizine compounds, which include triazolopyrimidines, has shown that alkyl groups in these compounds can undergo rearrangement. This finding is relevant for understanding the chemical behavior of triazolopyrimidines in various conditions (Makisumi & Kanō, 1963).

Biological and Antioxidant Activity

A specific synthesis of triazolopyrimidines, including a derivative similar to the compound , showed potential for antimicrobial and antioxidant activities. This research suggests a promising avenue for the development of new pharmaceuticals (Gilava et al., 2020).

Antibacterial Agents

The synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, closely related to the compound of interest, has shown efficacy as antibacterial agents. Some of these compounds were found to be as potent or more potent than certain commercial antibiotics (Kumar et al., 2009).

Imine-enamine Tautomerism

Studies on the tautomerism of dihydroazolopyrimidines, including triazolopyrimidines, contribute to understanding the chemical behavior and potential reactivity of these compounds. Such insights are critical for their application in various fields of chemistry and drug development (Desenko et al., 1993).

Cyclocondensation Reactions

Research into the cyclocondensation of triazolopyrimidine compounds has led to the synthesis of new derivatives, expanding the scope of potential applications in medicinal chemistry (Desenko et al., 1998).

Synthesis and Reactions of Triazolopyrimidinium Betaines

The synthesis and study of triazolopyrimidinium betaines provide valuable information on the chemistry of triazolopyrimidines, highlighting their versatility and potential for forming various novel compounds (Marley et al., 1989).

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-4-5-14(2)15(10-13)11-27-20-18-19(21-12-22-20)25(24-23-18)16-6-8-17(26-3)9-7-16/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHCWJSKGNGPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.